molecular formula C13H20N4S B14913504 n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine

n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine

Cat. No.: B14913504
M. Wt: 264.39 g/mol
InChI Key: KDFICYKMHHKRGC-UHFFFAOYSA-N
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Description

n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is a compound that belongs to the class of thienopyrimidine derivatives.

Chemical Reactions Analysis

Types of Reactions

n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Mechanism of Action

The mechanism of action of n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. For example, thieno[2,3-d]pyrimidine derivatives are known to modulate NMDA receptors, which play a crucial role in synaptic plasticity and memory function . The compound may also inhibit certain enzymes or proteins involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is unique due to its specific substitution pattern and the presence of the thieno[2,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H20N4S

Molecular Weight

264.39 g/mol

IUPAC Name

N',N'-diethyl-N-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine

InChI

InChI=1S/C13H20N4S/c1-3-17(4-2)8-5-7-14-12-11-6-9-18-13(11)16-10-15-12/h6,9-10H,3-5,7-8H2,1-2H3,(H,14,15,16)

InChI Key

KDFICYKMHHKRGC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=C2C=CSC2=NC=N1

Origin of Product

United States

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